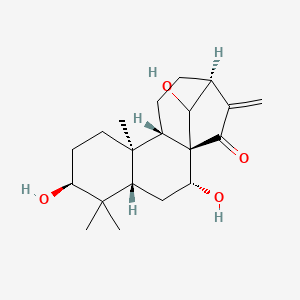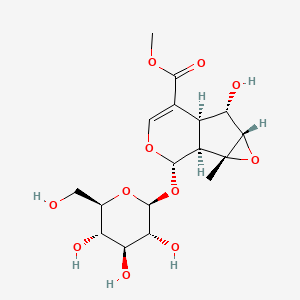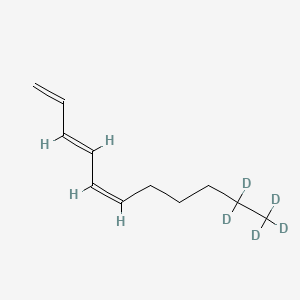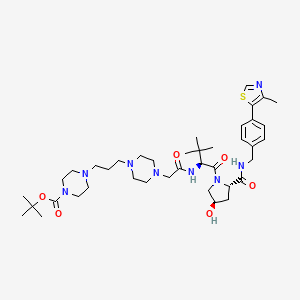
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-tyrosine, and lysine. This compound is known for its ability to bind to specific integrin receptors, making it a valuable tool in various scientific research fields, particularly in cancer therapy and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids.
Cleavage: The final cyclic peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as HPLC, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in targeted drug delivery and cancer therapy. It can be conjugated to liposomes or nanoparticles to target tumor cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) exerts its effects by binding to integrin receptors on the cell surface. This binding can activate or inhibit various signaling pathways, leading to changes in cell behavior. The peptide’s ability to target specific integrins makes it a valuable tool for studying cell adhesion, migration, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): Another cyclic peptide known for its integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Cys): Similar structure but with different amino acid composition, leading to variations in binding affinity and specificity.
Uniqueness
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is unique due to its specific amino acid sequence, which provides distinct binding properties and biological activities. Its ability to target integrin receptors with high specificity makes it a valuable tool in various research and therapeutic applications .
Properties
Molecular Formula |
C28H43N9O8 |
|---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21-/m0/s1 |
InChI Key |
FAILKIOFKCFNBU-KJRRRBQDSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



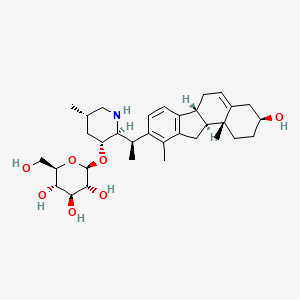
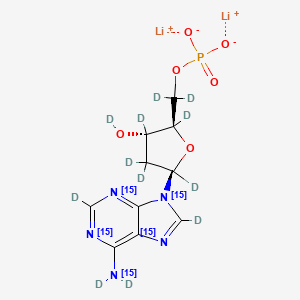
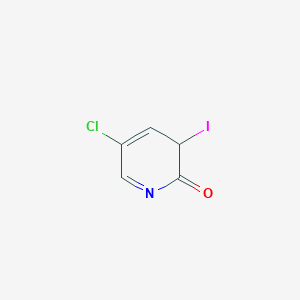
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)
![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
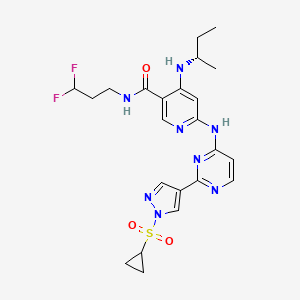
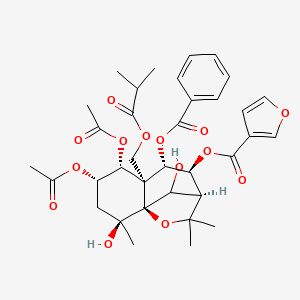
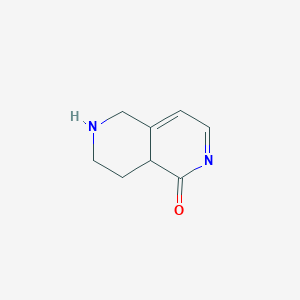
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
